molecular formula C31H28INO5 B12291791 Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B12291791
M. Wt: 621.5 g/mol
InChI Key: SKKRRRPVGNIWKT-UHFFFAOYSA-N
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Description

Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that features a variety of functional groups, including an ester, an amine, and an aromatic iodine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the ester group: This can be achieved by reacting a carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid.

    Introduction of the iodine substituent: This step might involve an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

    Formation of the amine group: This could be done by protecting the amine group with a carbamate protecting group, followed by deprotection after the desired reactions are complete.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate can undergo a variety of chemical reactions, including:

    Oxidation: The aromatic rings and the ester group can be oxidized under strong oxidizing conditions.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield deiodinated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for binding studies with proteins or nucleic acids.

    Medicine: As a potential drug candidate or a precursor for drug synthesis.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(3-chloro-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate: Similar structure but with a chlorine substituent instead of iodine.

    Benzyl 3-(3-bromo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate: Similar structure but with a bromine substituent instead of iodine.

Uniqueness

The presence of the iodine substituent in Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate can impart unique reactivity and properties compared to its chloro and bromo analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition, which might not be as favorable with chlorine or bromine.

Properties

IUPAC Name

benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28INO5/c32-27-18-26(16-17-29(27)36-20-23-10-4-1-5-11-23)19-28(30(34)37-21-24-12-6-2-7-13-24)33-31(35)38-22-25-14-8-3-9-15-25/h1-18,28H,19-22H2,(H,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKRRRPVGNIWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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